

1-(4-Bromophenyl)-1-phenylethanol CAS number lookup

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Compound of Interest

1-(4-Bromophenyl)-1phenylethanol

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Technical Guide: 1-(4-Bromophenyl)-1-phenylethanol

CAS Number: 15832-69-6

This technical guide provides an in-depth overview of **1-(4-Bromophenyl)-1-phenylethanol**, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and its potential applications as a chiral building block in medicinal chemistry.

Compound Identification and Properties

1-(4-Bromophenyl)-1-phenylethanol is an aromatic alcohol characterized by a chiral center, making it a valuable building block in stereoselective synthesis.[1] Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-bromophenyl group. The presence of the bromine atom on one of the phenyl rings provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[1]

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-1-phenylethanol



Property	Value
CAS Number	15832-69-6[2][3]
Molecular Formula	C14H13BrO[2][3]
Molecular Weight	277.16 g/mol [3]
IUPAC Name	1-(4-bromophenyl)-1-phenylethanol[2]
SMILES	CC(O)(c1ccc(Br)cc1)c1ccccc1[2]
InChlKey	MSJPHIFIUXSDAB-UHFFFAOYSA-N[2]

Note: Experimental physical properties such as melting point, boiling point, and spectroscopic data (NMR, IR) for **1-(4-Bromophenyl)-1-phenylethanol** are not readily available in the searched literature. The data presented below for related compounds is for reference only.

Table 2: Spectroscopic Data for the Related Compound 1-(4-Bromophenyl)ethanol (CAS: 5391-88-8)

Spectrum Type	Key Peaks / Shifts
¹H NMR	Data available for the related compound.[4][5]
IR Spectrum	Data available for the related compound.[5][6]

Synthesis via Grignard Reaction

The most common and effective method for synthesizing tertiary alcohols like **1-(4-Bromophenyl)-1-phenylethanol** is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.

There are two primary retrosynthetic pathways for the synthesis of **1-(4-Bromophenyl)-1-phenylethanol**:

Pathway A: Reaction of 4-bromobenzophenone with methylmagnesium bromide.



• Pathway B: Reaction of acetophenone with 4-bromophenylmagnesium bromide.

The following section details a generalized experimental protocol for the Grignard synthesis, which can be adapted for either pathway.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize **1-(4-Bromophenyl)-1-phenylethanol** by reacting a ketone with a Grignard reagent.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene or Methyl bromide (depending on the chosen pathway)
- Iodine crystal (for initiation)
- 4-Bromobenzophenone or Acetophenone
- 10% Sulfuric acid (H₂SO₄)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Addition (dropping) funnel
- Magnetic stirrer and stir bar
- Heating mantle



- Separatory funnel
- Standard glassware for extraction and purification

Procedure:

Step 1: Preparation of the Grignard Reagent

- Ensure all glassware is thoroughly dried to prevent the reaction from being quenched by water.
- Place magnesium turnings in the round-bottom flask.
- Assemble the reflux condenser and addition funnel.
- Add a solution of the appropriate alkyl/aryl bromide (e.g., bromobenzene) in anhydrous ether to the addition funnel.
- Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small iodine crystal.
- Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction with the Ketone

- Cool the Grignard reagent solution in an ice bath.
- Dissolve the ketone (e.g., 4-bromobenzophenone) in anhydrous ether and place it in the addition funnel.
- Add the ketone solution dropwise to the cooled Grignard reagent with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature.

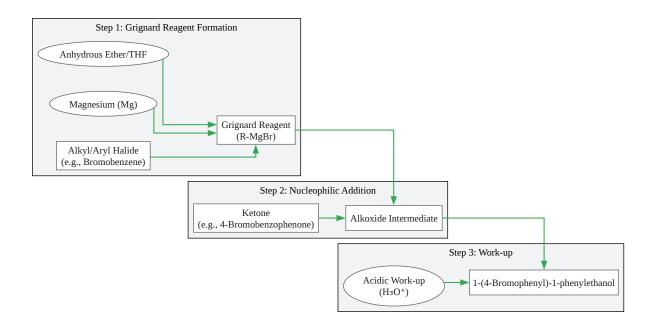
Step 3: Work-up and Purification



- Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- The crude **1-(4-Bromophenyl)-1-phenylethanol** can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram





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A generalized workflow for the Grignard synthesis of **1-(4-Bromophenyl)-1-phenylethanol**.

Applications in Drug Development and Research

While specific biological activities of **1-(4-Bromophenyl)-1-phenylethanol** are not extensively documented in the available literature, its structural features suggest its potential as a valuable intermediate in drug discovery and development.

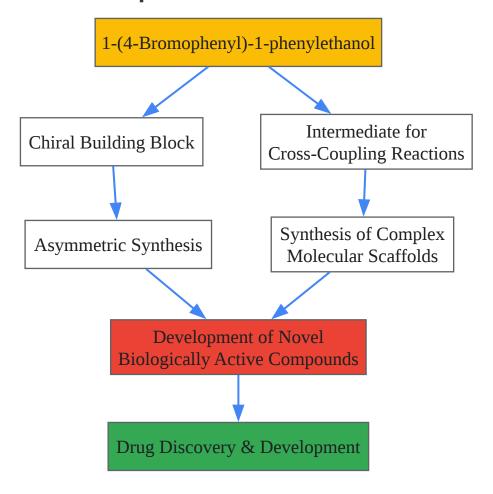
 Chiral Building Block: As a chiral alcohol, enantiomerically pure forms of 1-(4-Bromophenyl)-1-phenylethanol can serve as key starting materials for the asymmetric



synthesis of complex molecules with specific biological activities.[1] The stereochemistry of a drug molecule is often crucial for its pharmacological effect.

- Intermediate for Pharmaceutical Agents: The presence of a bromine atom allows for a variety
 of subsequent chemical transformations, including Suzuki, Heck, and Sonogashira crosscoupling reactions. These reactions are fundamental in medicinal chemistry for constructing
 complex molecular architectures. Brominated compounds are often used as intermediates in
 the synthesis of pharmaceuticals.
- Scaffold for Novel Compounds: The 1,1-diaryl ethanol scaffold is present in various biologically active molecules. Further functionalization of 1-(4-Bromophenyl)-1-phenylethanol could lead to the discovery of novel compounds with potential therapeutic applications. For instance, related bromophenol derivatives have been investigated for their enzyme inhibition properties, such as against acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research.[7]

Logical Relationship of its Potential Use





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Potential role of **1-(4-Bromophenyl)-1-phenylethanol** in drug discovery.

Conclusion

1-(4-Bromophenyl)-1-phenylethanol is a tertiary alcohol with significant potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Grignard reaction. While direct biological data for this specific compound is limited, its structural characteristics, including a chiral center and a reactive bromine substituent, make it an attractive starting point for the synthesis of novel and complex molecules with potential therapeutic value. Further research into the synthesis of its enantiopure forms and the exploration of its derivatives could unveil new opportunities in the development of future pharmaceuticals.

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